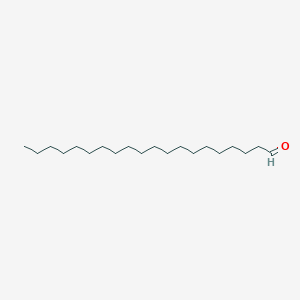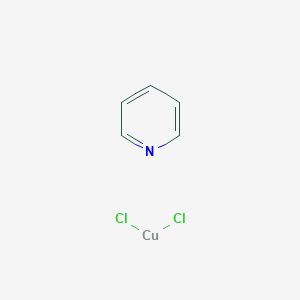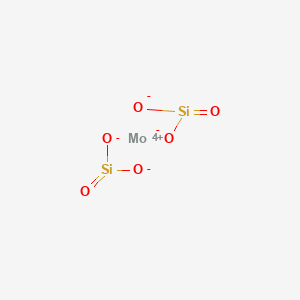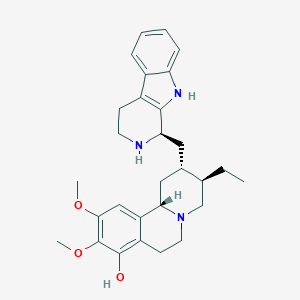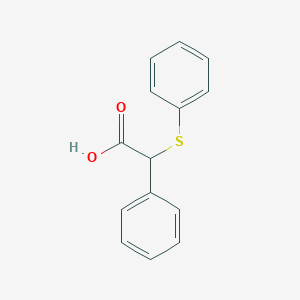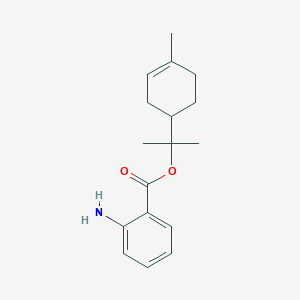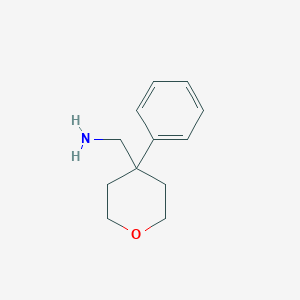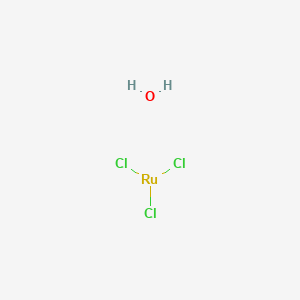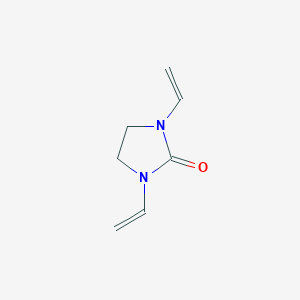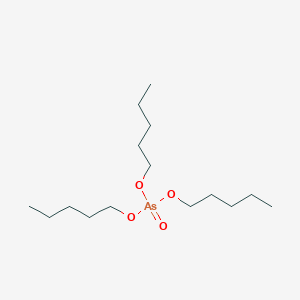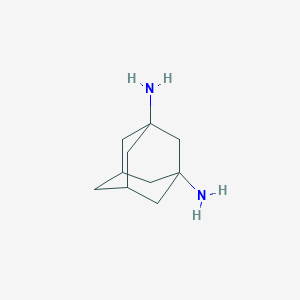
Adamantane-1,3-diamine
概要
説明
Adamantane-1,3-diamine, also known as 1,3-diaminoadamantane, is an organic compound with the chemical formula C10H20N2. It is an amine derivative of adamantane, a saturated hydrocarbon with a cage-like structure. This compound is a white crystalline solid that is soluble in water and has a strong odor. It is used as a building block in organic synthesis and has a wide range of applications in the fields of medicine, materials science, and biotechnology.
科学的研究の応用
Polyimides Synthesis : Adamantane-containing diamines, such as ADMDA, DMADMDA, and FADMDA, have been synthesized for producing semi-alicyclic polyimides. These materials exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).
CuI-Catalyzed N,N'-Diarylation : A study on copper(I) complex-catalyzed N,N'-diarylation of diamines based on 1,3-disubstituted adamantane highlights its application in chemical synthesis (Panchenko et al., 2016).
Derivative Synthesis : The synthesis of 1,3-diacetylamino derivatives from adamantane series hydrocarbons and adamantan-1-ylacetic acids is explored, highlighting the versatility of adamantane derivatives in chemical synthesis (Klimochkin et al., 2017).
Psychotropic Activity : Adamantane amino derivatives have been studied for their psychotropic activity, suggesting potential applications in psychiatric medication (Novakov et al., 1996).
Reactivity in Polyimides Synthesis : Another study examined the reactivity of adamantane-containing diamines in reactions with dianhydrides, which is crucial for the synthesis of polyimides (Novakov et al., 1999).
Polyamides Synthesis : Adamantane derivatives have been used to synthesize new polyamides with potential applications in materials science (Chern et al., 1998).
Pharmaceutical Applications : Adamantane derivatives, including adamantane-1,3-diamine, play a crucial role in the pharmaceutical industry, used in systemic and topical therapies for various diseases (Spilovska et al., 2016).
Drug Delivery Systems : Adamantane moieties are integral in the design of new drug delivery systems and surface recognition studies, demonstrating their importance in medicinal chemistry and pharmaceutical applications (Štimac et al., 2017).
Safety and Hazards
作用機序
Target of Action
Adamantane-1,3-diamine is a derivative of adamantane, a tricyclo bridged hydrocarbon Adamantane derivatives have been found to interact with various targets depending on their functional groups .
Mode of Action
For instance, they can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives have been found to influence various biochemical pathways depending on their functional groups .
Result of Action
Adamantane derivatives have been found to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
It is known that the compound should be stored under inert gas at room temperature .
生化学分析
Cellular Effects
Given its role in the synthesis of copolyimides, it may indirectly influence cellular processes through the properties of these polymers .
Molecular Mechanism
The molecular mechanism of Adamantane-1,3-diamine is largely related to its role in the synthesis of other compounds. For example, it participates in the copolymerization process to form copolyimides
Temporal Effects in Laboratory Settings
The copolyimides synthesized using this compound have been found to exhibit excellent thermal stability .
特性
IUPAC Name |
adamantane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJMFFBEKONJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276893 | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10303-95-4 | |
| Record name | 1,3-Diaminoadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10303-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diaminoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the rigid structure of Adamantane-1,3-diamine influence the properties of polymers it forms?
A1: The incorporation of this compound into polymer backbones significantly impacts their thermal and mechanical properties. [, ] Due to its rigid, bulky structure, this diamine restricts chain mobility within the polymer matrix. This restriction leads to higher glass transition temperatures (Tg), indicating enhanced thermal stability and resistance to deformation at elevated temperatures. For instance, polyimides synthesized with this compound exhibited Tg values as high as 340°C. [] This characteristic makes them suitable for applications requiring high-temperature resistance, such as aerospace components or electronic substrates.
Q2: Can this compound be used to improve the performance of optoelectronic devices?
A2: Research suggests that this compound can be strategically incorporated into copolymers to enhance the performance of optoelectronic devices. [] For example, when used in conjunction with hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 2,2′-Bis(trifluoromethyl)benzidine (TFMB), this compound contributes to the creation of copolyimide films with high transparency and excellent thermal stability. [] This combination of properties makes these materials promising candidates for use as heat-resistant plastic substrates in optoelectronic applications.
Q3: Besides polymers, are there other applications for this compound in materials chemistry?
A3: Yes, this compound serves as a valuable building block for synthesizing various organic compounds, including ligands for metal complexes. [] For example, it has been successfully employed in the synthesis of Salen aluminum complexes. [] These complexes, after activation, demonstrate significant catalytic activity in the polymerization of rac-lactide, highlighting the potential of this compound derivatives in catalyst design and development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

